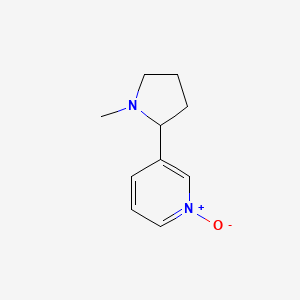

3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group and an oxidopyridin-1-ium moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium typically involves the reaction of pyridine derivatives with 1-methylpyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyridine derivative is reacted with 1-methylpyrrolidine in the presence of a palladium catalyst and a suitable base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.

化学反应分析

Salt Formation with Metal Halides

The compound readily forms ionic salts with transition metal halides through proton transfer and electrostatic interactions. Key examples include:

-

Tetrachloridozincate(II) complex :

The dication (NicH₂) combines with [ZnCl₄]²⁻ to form NicH₂[ZnCl₄]·H₂O . The crystal structure reveals hydrogen-bonded chains along the a-axis, mediated by water molecules bridging chloride ions (O1⋯Cl4 = 3.222 Å, O1⋯Cl1′′ = 3.382 Å) . -

Hexachloridostannate(IV) complex :

Reaction with SnCl₄ produces NicH₂[SnCl₆] , where two crystallographically independent NicH₂ dications pair with [SnCl₆]²⁻ anions. The Sn–Cl bond lengths range from 2.403–2.447 Å, consistent with octahedral geometry .

Table 1: Key Salts of 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium

| Salt Composition | Metal Coordination | Hydrogen Bonding Network | Source |

|---|---|---|---|

| NicH₂[ZnCl₄]·H₂O | Tetrahedral Zn²⁺ | 1D chains via H₂O–Cl interactions | |

| NicH₂[SnCl₆] | Octahedral Sn⁴⁺ | 3D network with NH⋯Cl bonds |

Conformational Flexibility and Stereochemical Effects

The compound exhibits significant flexibility around the C3–C2′ single bond, enabling variable dihedral angles between the pyridinium and pyrrolidinium planes:

-

In NicH₂[ZnCl₄]·H₂O , the angle between the pyridinyl and pyrrolidinyl planes is 76.9° .

-

This flexibility allows adaptive packing in crystals, influenced by hydrogen-bonding and steric demands of counterions .

Stereochemical Notes :

-

Protonation at the pyrrolidine nitrogen creates a chiral center with R configuration (Cahn–Ingold–Prelog rules) .

-

The S configuration at C2′ (pyrrolidine) remains invariant across derivatives .

Derivatization in Pharmaceutical Contexts

Patents highlight its use as a scaffold for dual-acting inhibitors (e.g., PDE4/M3 antagonists). Key reactions include:

Table 2: Functional Groups Introduced via Derivatization

| Reaction Type | Functional Group Added | Biological Target | Patent Example |

|---|---|---|---|

| Esterification | Thiophene-2-carboxylate | PDE4 inhibition | |

| Amidation | Azabicyclo[2.2.2]octane | Muscarinic M3 antagonism |

Hydrogen-Bonding Interactions

The compound’s NH groups and pyridinium O⁻ participate in robust hydrogen-bonding networks:

-

NicH₂[ZnCl₄]·H₂O : Forms 2D sheets via NH⋯Cl (2.85–3.22 Å) and O–H⋯Cl bonds .

-

NicH₂[SnCl₆] : NH groups donate to Cl⁻, while O⁻ accepts hydrogen bonds from adjacent cations .

Comparative Stability

Thermal analysis of salts shows:

科学研究应用

Chemistry

- Building Block : 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium serves as a building block in synthesizing more complex organic molecules.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes that exhibit interesting properties.

Biology

- Antimicrobial Activity : Studies have indicated that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has explored its potential as an anticancer agent, with mechanisms involving modulation of cellular pathways related to cancer progression .

Medicine

- Neurological Disorders : The compound is being investigated for its role in treating neurological disorders such as Alzheimer's disease. Its mechanism involves enhancing synaptic plasticity and cognitive function through the modulation of signaling pathways like cAMP/CREB . Case Study : In an animal model study, the combination of phosphodiesterase inhibitors with this compound showed improved memory performance and reduced amyloid pathology .

Industry

- Agrochemicals : The compound is utilized in the production of agrochemicals, contributing to enhanced agricultural productivity.

Table 1: Summary of Applications

| Application Area | Specific Uses | Mechanisms |

|---|---|---|

| Chemistry | Building block for organic synthesis | Ligand formation |

| Biology | Antimicrobial and anticancer activity | Modulation of cellular pathways |

| Medicine | Treatment for neurological disorders | Enhances synaptic plasticity |

| Industry | Production of agrochemicals | Enhances agricultural productivity |

Table 2: Case Studies

作用机制

The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission . This interaction is mediated by the pyridine ring, which mimics the structure of nicotine, allowing the compound to act as an agonist or antagonist at these receptors . Additionally, the compound can influence various signaling pathways, such as the phosphoinositide 3-kinase/Akt pathway, which plays a role in cell survival and proliferation .

相似化合物的比较

Similar Compounds

Similar compounds to 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium include:

Uniqueness

The uniqueness of this compound lies in its oxidopyridin-1-ium moiety, which imparts unique chemical reactivity and biological activity compared to other similar compounds . This structural feature allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

生物活性

3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium, commonly known as nicotine N'-oxide, is a derivative of nicotine and belongs to the class of pyrrolidinylpyridines. This compound has garnered attention due to its biological activity, particularly its effects on nicotinic acetylcholine receptors (nAChRs) and its potential implications in neuropharmacology and toxicology.

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

- IUPAC Name : this compound

- CAS Number : 491-26-9

This compound acts primarily as an agonist at nicotinic cholinergic receptors. This interaction leads to the stimulation of neuronal activity, which can result in various physiological responses, including increased neurotransmitter release and modulation of synaptic plasticity . The compound's ability to cross the blood-brain barrier enhances its neuroactive properties, making it a subject of interest in studies related to cognitive function and neurodegenerative diseases.

Toxicological Profile

The compound is classified as highly toxic, with risk codes indicating that it is toxic if swallowed and very toxic upon skin contact . Its toxicity profile necessitates careful handling in research settings.

Case Studies

Several studies have explored the effects of nicotine N'-oxide on neuronal behavior and its potential therapeutic applications:

- Neuroprotective Effects : Research indicates that nicotine N'-oxide may exhibit neuroprotective properties in models of neurodegeneration. For instance, a study demonstrated that it could mitigate oxidative stress-induced damage in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease .

- Cognitive Enhancement : In animal models, administration of nicotine N'-oxide has been associated with improved cognitive performance in tasks requiring attention and memory. This effect is likely mediated through its action on nAChRs, which are crucial for cognitive processes .

- Anticancer Potential : Emerging evidence suggests that compounds related to nicotine N'-oxide may influence cancer cell proliferation. Some studies have indicated that modulation of nAChRs can affect tumor growth dynamics, although further research is needed to clarify these effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| Toxicity | Highly toxic |

| Biological Role | nAChR agonist |

| Potential Applications | Neuroprotection, cognitive enhancement |

属性

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKVHQFWVYXIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。